allyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Allyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural elements include:
- Position 5: A 4-chlorophenyl group, contributing electronic and steric effects .
- Position 2: An ethyl substituent, influencing ring puckering and steric interactions .
- Position 7: A methyl group, enhancing lipophilicity .
- Carboxylate ester: An allyl ester at position 6, which may improve solubility compared to ethyl esters .
This compound is synthesized via multi-component reactions involving thiourea, aldehydes, and acetoacetic esters under acidic conditions, analogous to methods described for related derivatives .
Properties
Molecular Formula |
C19H19ClN2O3S |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
prop-2-enyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H19ClN2O3S/c1-4-10-25-18(24)15-11(3)21-19-22(17(23)14(5-2)26-19)16(15)12-6-8-13(20)9-7-12/h4,6-9,14,16H,1,5,10H2,2-3H3 |
InChI Key |
DYGWHQFLEPNVJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC=C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Three-Component Cyclocondensation
In a representative method, 4-phenylthiazole-2-amine reacts with acetylacetone and substituted aldehydes under acidic conditions. For example:
-
4-(4-Chlorophenyl)thiazole-2-amine (1.76 g, 10 mmol), acetylacetone (2.00 g, 20 mmol), and 4-chlorobenzaldehyde (1.41 g, 10 mmol) are refluxed in acetonitrile with p-toluenesulfonic acid (PTSA, 2.50 g) as a catalyst.
-
The reaction produces 1-(7-methyl-3,5-diphenyl-5H-thiazolo[3,2-a]pyrimidine-6-yl)ethanone as an intermediate, which is subsequently functionalized.
Key Conditions :
Introduction of the Allyl Ester Group
The allyl ester moiety is introduced via nucleophilic acyl substitution or esterification. Two strategies are prevalent:
Direct Esterification of Carboxylic Acid Intermediates
A precursor with a carboxylic acid group at position 6 reacts with allyl alcohol under Mitsunobu conditions or using DCC/DMAP:
-
5-(4-Chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (1.0 eq) is treated with allyl alcohol (1.2 eq), DCC (1.5 eq), and DMAP (0.1 eq) in dry dichloromethane.
-
Reaction progress is monitored by TLC, with purification via column chromatography (petroleum ether:ethyl acetate, 8:2).
Key Conditions :
Alkylation of Hydroxyl Precursors
An alternative route involves alkylation of a hydroxyl-containing intermediate with allyl bromide:
-
5-(4-Chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-ol (1.0 eq) reacts with allyl bromide (1.5 eq) in the presence of K₂CO₃ (2.0 eq) in DMF at 90°C.
-
The product is isolated by precipitation in ice-water and recrystallized from ethanol.
Key Conditions :
Functionalization at Position 2: Ethyl Group Incorporation
The ethyl group at position 2 is introduced during thiazole ring formation or via post-cyclization alkylation.
Thiazole Amine Alkylation
-
4-(4-Chlorophenyl)thiazole-2-amine is alkylated with ethyl iodide (1.2 eq) in the presence of NaH (1.5 eq) in THF at 0°C to room temperature.
-
The resulting 2-ethyl-4-(4-chlorophenyl)thiazole-2-amine is used directly in cyclocondensation.
Key Conditions :
-
Solvent: THF
-
Temperature: 0°C to RT
-
Base: NaH
-
Yield: 85%
Post-Cyclization Modification
For intermediates lacking the ethyl group, reductive alkylation may be employed:
-
5-(4-Chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (1.0 eq) reacts with acetaldehyde (2.0 eq) and NaBH₃CN (1.5 eq) in methanol at 0°C.
-
The reaction is quenched with aqueous NH₄Cl, and the product is extracted with ethyl acetate.
Key Conditions :
Optimization and Comparative Analysis
Solvent and Catalyst Impact
Byproduct Formation Mitigation
-
Cyclocondensation : Excess acetylacetone (2.0 eq) minimizes dimerization of the aldehyde.
-
Esterification : Dry solvents and molecular sieves reduce hydrolysis of the allyl ester.
-
Alkylation : Slow addition of alkylating agents prevents over-alkylation.
Mechanistic Insights
Cyclocondensation Pathway
The reaction proceeds via:
Steric and Electronic Effects
-
4-Chlorophenyl Group : Enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by the thiazole amine.
-
Allyl Ester : The electron-withdrawing effect of the ester group stabilizes the enolate intermediate during cyclization.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
Allyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Allyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of allyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Thiazolo[3,2-a]Pyrimidine Derivatives
Crystallographic and Physicochemical Properties
- Ring Puckering : The thiazolo[3,2-a]pyrimidine core in related compounds adopts a flattened boat conformation, with deviations of ~0.224 Å from planarity . The target compound likely exhibits similar puckering.
- Hydrogen Bonding : Analogues with ester groups (e.g., ethyl or allyl) show C–H···O interactions, stabilizing crystal lattices .
- Melting Points : Ethyl esters typically melt between 150–160°C, while allyl esters (target) may have lower m.p. due to reduced crystallinity .
Biological Activity
Allyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article explores the various aspects of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C21H24N2O4S
- Molecular Weight: 400.49 g/mol
- CAS Number: Not explicitly listed in the results.
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit diverse biological activities, primarily due to their ability to interact with various biological targets. The following mechanisms have been identified:
- Anticancer Activity : Compounds similar to allyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine have shown efficacy against various cancer cell lines. For example, certain thiazole derivatives have demonstrated cytotoxic effects against colon carcinoma HCT-116 and breast cancer T47D cell lines with IC50 values indicating significant potency .
- Enzyme Inhibition : The compound may inhibit specific metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurological disorders . This inhibition can lead to increased levels of neurotransmitters, enhancing synaptic transmission.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity that helps mitigate oxidative stress in cells, thereby potentially preventing cellular damage and contributing to their anticancer effects .
Therapeutic Potential
The therapeutic implications of allyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine are vast:
- Cancer Treatment : Given its activity against cancer cell lines, further investigations could position this compound as a candidate for developing new anticancer therapies.
- Neurological Disorders : Its potential as an AChE inhibitor suggests applications in treating diseases such as Alzheimer's and other cognitive impairments.
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds related to thiazolo[3,2-a]pyrimidines:
| Study Reference | Biological Activity | Cell Line/Model | IC50 Value |
|---|---|---|---|
| Anticancer | HCT-116 (colon carcinoma) | 6.2 μM | |
| AChE Inhibition | Various models | Not specified | |
| Antioxidant | Various assays | Not specified |
These findings underscore the importance of this class of compounds in medicinal chemistry and their potential roles in treating complex diseases.
Q & A
Q. What are the key synthetic methodologies for synthesizing this thiazolopyrimidine derivative?
The synthesis typically involves multi-step reactions starting with precursors like ethyl acetoacetate and aromatic aldehydes. A common method includes cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. For example, refluxing with glacial acetic acid and acetic anhydride (1:1) at 100–110°C for 8–10 hours yields the thiazolopyrimidine core. Catalysts such as sodium acetate are critical for facilitating the reaction . Solvents like dimethylformamide (DMF) or toluene are preferred for optimizing yield (78% reported in analogous syntheses) .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR): Used to confirm substituent positions (e.g., allyl, 4-chlorophenyl) and stereochemistry.
- X-ray Crystallography: Resolves crystal packing and molecular conformation (e.g., puckered pyrimidine rings with dihedral angles up to 80.94° between fused rings) .
- High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and purity (>95% purity is achievable with optimized elution protocols) .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
Q. How does the 4-chlorophenyl substituent influence biological activity compared to other aryl groups?
The 4-chlorophenyl group enhances lipophilicity and electron-withdrawing effects, which may improve membrane permeability and target binding. Comparative studies show that:
| Substituent | Biological Activity (e.g., COX Inhibition) |
|---|---|
| 4-Chlorophenyl | Potent COX-2 inhibition (IC₅₀ ~1.2 µM) |
| 4-Methoxyphenyl | Moderate activity (IC₅₀ ~5.8 µM) |
| 4-Hydroxyphenyl | Reduced activity due to polarity (IC₅₀ >10 µM) |
| These trends highlight the role of substituent electronics in modulating bioactivity . |
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates recrystallization for higher purity .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C or CuI) can accelerate cyclization steps, reducing reaction time by 30–40% .
- Temperature Control: Maintaining reflux temperatures (±2°C) minimizes side reactions (e.g., ester hydrolysis) .
- Workflow Monitoring: Real-time HPLC tracking ensures intermediates are consumed before proceeding to subsequent steps .
Q. What strategies resolve contradictions in biological activity data among structural analogs?
- Comparative Substituent Analysis: Systematically replace the 4-chlorophenyl group with other aryl moieties (e.g., 3,4-dichlorophenyl or 4-fluorophenyl) to isolate electronic vs. steric effects .
- Purity Verification: Contradictions may arise from undetected impurities; use tandem MS/NMR to confirm compound integrity .
- In Silico Docking: Molecular dynamics simulations can predict binding affinities to targets like COX-2, reconciling discrepancies between in vitro and in vivo results .
Q. How can regioselective modifications be designed to probe functional group contributions?
- Position-Specific Functionalization: Introduce electron-donating groups (e.g., methoxy) at the 2- or 5-positions of the thiazolopyrimidine core to assess their impact on redox reactivity .
- Cross-Coupling Reactions: Use Suzuki-Miyaura coupling to install diverse aryl/heteroaryl groups at the 5-position, leveraging palladium catalysts for regioselectivity .
- Crystallographic Guidance: X-ray data (e.g., bond lengths and angles) inform which positions tolerate steric bulk without distorting the scaffold .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
